Di-tert-butyl nitroxide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Controlled Radical Polymerization (CRP) Initiator

DTBN serves as an initiator in CRP, a technique for controlling the growth of polymer chains. It allows for the synthesis of well-defined polymers with predictable properties like molecular weight and distribution. Studies have demonstrated its effectiveness in various CRP methods, including nitroxide-mediated polymerization (NMP) and atom transfer radical polymerization (ATRP) [, ].

Spin Labeling

DTBN possesses a free radical group, making it a valuable spin label in Electron Spin Resonance (ESR) spectroscopy. By attaching DTBN to specific biological molecules like proteins or lipids, researchers can study their dynamics, structure, and interactions within complex environments. This technique has been employed to investigate the organization of lipid microdomains in the skin and the behavior of proteins in membranes [, ].

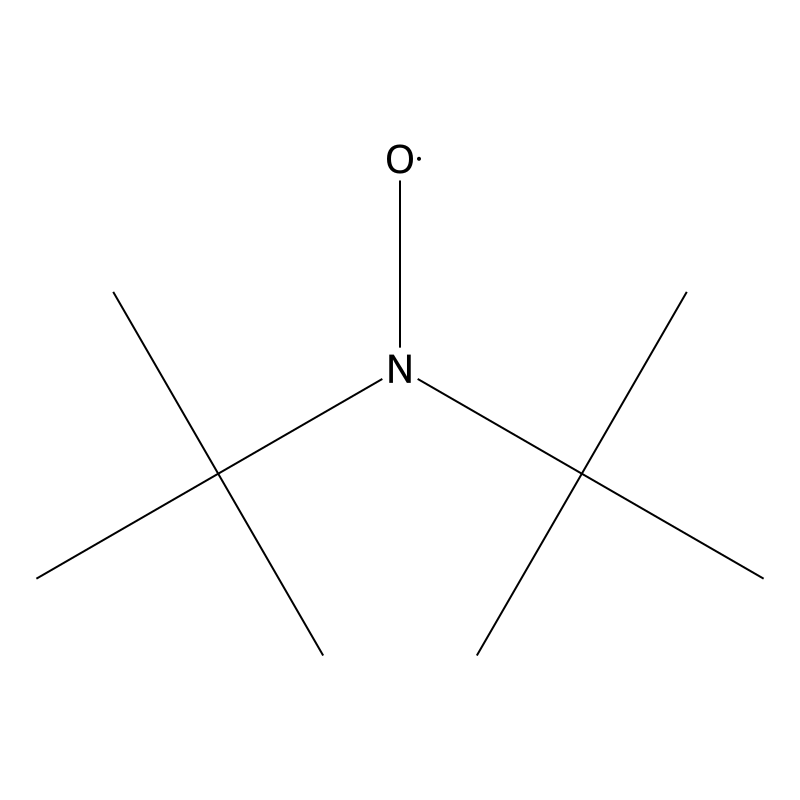

Di-tert-butyl nitroxide is an organic compound classified as a stable nitroxide radical, characterized by the presence of two tert-butyl groups attached to a nitrogen atom with an unpaired electron. Its molecular formula is and it has a molar mass of approximately 154.26 g/mol. This compound is recognized for its unique properties, including thermal stability and resistance to oxidation, which make it valuable in various chemical applications.

Di-tert-butyl nitroxide has been studied for its biological effects, particularly its role as a radical scavenger. Its ability to stabilize free radicals makes it a candidate for research in oxidative stress-related studies. Additionally, it has shown potential in enhancing the stability of biological molecules under oxidative conditions.

Several methods exist for synthesizing di-tert-butyl nitroxide:

- From t-Nitrobutane: One common synthesis route involves the reduction of t-nitrobutane using sodium metal, which facilitates the formation of di-tert-butyl nitroxide through a radical mechanism .

- Organic Synthesis Procedures: Another method includes reacting tert-butyl hydroperoxide with suitable reagents under controlled conditions, allowing for the selective formation of the nitroxide radical .

Di-tert-butyl nitroxide finds applications across various fields:

- Polymer Chemistry: It is widely used as a stabilizer and initiator in radical polymerization processes, helping to control molecular weight and improve polymer properties.

- Material Science: The compound serves as an additive in the production of polymers and materials that require enhanced thermal stability and resistance to oxidation.

- Biochemistry: Due to its radical scavenging properties, it is utilized in studies related to oxidative stress and aging.

Research into the interactions of di-tert-butyl nitroxide with other chemical species has revealed its effectiveness as a radical scavenger. Studies indicate that it can effectively neutralize reactive oxygen species, thereby protecting biological systems from oxidative damage. Its interactions are crucial for understanding its role in both synthetic chemistry and biological systems.

Di-tert-butyl nitroxide shares similarities with other nitroxides but possesses unique characteristics that set it apart. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidin-1-oxyl | Contains a piperidine ring | More sterically hindered; often used as a spin label |

| 2-Methyl-2-nitrosopropane | Simple structure | Less stable than di-tert-butyl nitroxide |

| 4-Hydroxy-TEMPO | Hydroxyl group present | More polar; used in biological applications |

Di-tert-butyl nitroxide's stability and reactivity make it particularly useful in applications requiring robust radical stabilization compared to its counterparts.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant